molecular formula C18H15BrO4 B2735859 (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 620546-99-8

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2735859
CAS No.: 620546-99-8
M. Wt: 375.218
InChI Key: XBBWMMBAPFWDDT-MFOYZWKCSA-N
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Description

(Z)-2-(5-Bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration benzylidene substituent at position 2 of the benzofuran core. Key structural features include:

  • A 5-bromo-2-methoxybenzylidene group, contributing steric bulk and electronic effects via bromine (electronegative) and methoxy (electron-donating) substituents.
  • An ethoxy group at position 6 of the benzofuran ring, influencing solubility and metabolic stability.

This compound’s synthesis likely involves aldol condensation between a substituted benzaldehyde and benzofuranone precursor, followed by stereoselective purification.

Properties

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-3-22-13-5-6-14-16(10-13)23-17(18(14)20)9-11-8-12(19)4-7-15(11)21-2/h4-10H,3H2,1-2H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBWMMBAPFWDDT-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-ethoxybenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In the field of medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of drugs with improved efficacy and selectivity.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents Key Differences vs. Target Compound
(Z)-2-(3,4-Dihydroxybenzylidene)-5,6-dihydroxybenzofuran-3(2H)-one (6s) 3,4-Dihydroxybenzylidene; 5,6-dihydroxybenzofuran - Polar hydroxyl groups enhance solubility but reduce metabolic stability.
- Absence of bromine reduces halogen-mediated interactions.
(Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-Bromo substituent on benzylidene; 6-hydroxybenzofuran - Bromine at ortho position alters electronic distribution.
- Hydroxy vs. ethoxy group increases hydrogen-bonding capacity.
(Z)-6-Methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one 2-Methoxybenzylidene; 6-methoxybenzofuran - Methoxy groups (smaller than ethoxy) reduce steric hindrance.
- Lack of bromine diminishes electrophilic character.
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Benzodithiazine core; hydrazino and SO₂ groups - Sulfur-containing core enhances π-π stacking.
- SO₂ groups introduce strong electron-withdrawing effects.

Key Insights :

  • Bromine position : Para-bromo (target compound) vs. ortho-bromo () alters dipole moments and binding affinity in biological targets.
  • Oxygen substituents : Ethoxy (target) improves lipophilicity compared to hydroxy () or methoxy () groups, impacting membrane permeability .

Spectral and Physical Properties

Compound (Reference) Melting Point (°C) IR/NMR Highlights
Target Compound Not reported Expected C=O stretch ~1700 cm⁻¹; Br C-Br ~600 cm⁻¹
6s Not reported C=O at 1690 cm⁻¹; OH stretches ~3200 cm⁻¹
Benzodithiazine derivative 330–331 (dec.) SO₂ stretches at 1335, 1315, 1160 cm⁻¹; C=N at 1610 cm⁻¹
(Z)-2-(2-Bromobenzylidene)-6-hydroxy Not reported Hydroxy proton at δ 10.70 ppm (¹H-NMR)

Analysis :

  • The target compound’s ethoxy group would show distinct ¹H-NMR signals (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) compared to methoxy (δ ~3.8 ppm) or hydroxy (δ >5 ppm) analogs .
  • Bromine’s inductive effect deshields adjacent protons, e.g., H-4 in (δ 7.50 ppm) .

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a synthetic compound derived from the condensation of 5-bromo-2-methoxybenzaldehyde and 6-ethoxybenzofuran-3(2H)-one. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H15BrO3\text{C}_{16}\text{H}_{15}\text{BrO}_3

Key Structural Features:

  • Bromine Substitution : The presence of a bromine atom enhances the lipophilicity and biological activity of the compound.
  • Methoxy Group : The methoxy group may contribute to the compound's solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)12Inhibition of cell proliferation
HeLa (Cervical Cancer)10Cell cycle arrest

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in preclinical models.

Case Study: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings demonstrate that the compound possesses moderate antimicrobial activity, particularly against fungal pathogens.

Mechanistic Insights

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It could modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Interaction with DNA : The presence of aromatic rings allows for potential intercalation into DNA, disrupting replication in cancer cells.

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